

A Comparative Analysis of Tricine and Laemmli Buffer Systems in Protein Electrophoresis

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Compound of Interest

Compound Name: *Tricine*

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For researchers, scientists, and drug development professionals, achieving high-resolution separation of proteins is paramount for accurate molecular weight determination, downstream analysis, and overall experimental success. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for this purpose, and the choice of buffer system can significantly impact the quality of the results. The two most commonly employed discontinuous buffer systems are the Laemmli (Tris-Glycine) and the **Tricine** systems. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal system for specific research needs.

Principle of Operation: A Tale of Two Trailing Ions

Both Laemmli and **Tricine** systems utilize a discontinuous buffer system to create a stacking effect, concentrating proteins into sharp bands before they enter the resolving gel. This is achieved through the use of a leading ion (chloride) and a trailing ion. The key difference lies in the trailing ion used in the running buffer. The Laemmli system employs glycine, while the **Tricine** system, as its name suggests, uses **tricine**.^{[1][2][3]}

The pKa of the trailing ion is a critical factor.^{[4][5]} Glycine has a pKa of approximately 9.6, while **tricine** has a pKa of about 8.15. This difference in pKa influences the mobility of the trailing ion and, consequently, the stacking and separation of proteins.

Performance Comparison: Resolving the Details

The primary advantage of the **Tricine** buffer system over the more conventional Laemmli system is its superior ability to resolve low molecular weight proteins and peptides.

Feature	Laemmli (Tris-Glycine) System	Tricine System
Primary Application	General purpose, broad range of protein sizes (20-200 kDa).	Separation of low molecular weight proteins and peptides (1-100 kDa, optimal for <30 kDa).
Resolution of Low MW Proteins (<20 kDa)	Poor; bands can be diffuse or comigrate with the SDS front.	Excellent; provides sharp, well-resolved bands.
Mechanism for Low MW Separation	SDS micelles can interfere with the migration of small proteins, leading to fuzzy bands.	More effective separation of small proteins from SDS micelles, leading to sharper bands.
Operating pH	Highly alkaline (pH ~8.8 in resolving gel, ~8.3 in running buffer).	Lower pH (pH ~8.45 in resolving gel, ~8.25 in cathode buffer).
Potential for Protein Modification	Higher risk of deamidation and alkylation due to the higher pH.	Minimized protein modification due to the lower operating pH.
Gel Stability	Can be less stable over time due to the higher pH.	Generally more stable.

Supporting Experimental Data

A seminal 1987 study by Schagger and von Jagow in *Analytical Biochemistry* provided a direct comparison of the two systems. They analyzed the resolution of cyanogen bromide fragments of myoglobin on 10%T, 3%C polyacrylamide gels. The results clearly demonstrated the superior resolving power of the **Tricine** system for small peptides.

Myoglobin Fragment	Molecular Weight (kDa)	Resolution in Laemmli System	Resolution in Tricine System
I+II	16.95	Single, broad band	Two distinct, sharp bands
I	8.27	Diffuse band	Sharp, well-defined band
II	6.42	Comigrates with fragment III	Sharp, well-defined band
III	2.51	Comigrates with fragment II and dye front	Sharp, well-defined band

This table summarizes the findings presented in the 1987 Analytical Biochemistry paper by Schägger and von Jagow.

Experimental Protocols

Detailed methodologies for preparing and running both Laemmli and **Tricine** SDS-PAGE are provided below. These protocols can be adapted based on specific experimental requirements.

Laemmli SDS-PAGE Protocol

Solutions:

- 30% Acrylamide/Bis-acrylamide Solution (29:1 or 37.5:1)
- Resolving Gel Buffer: 1.5 M Tris-HCl, pH 8.8, 0.4% SDS
- Stacking Gel Buffer: 0.5 M Tris-HCl, pH 6.8, 0.4% SDS
- 10X Running Buffer: 0.25 M Tris, 1.92 M Glycine, 1% SDS, pH 8.3
- 2X Sample Buffer: 125 mM Tris-HCl, pH 6.8, 4% SDS, 20% Glycerol, 10% 2-mercaptoethanol, 0.02% Bromophenol Blue

- 10% Ammonium Persulfate (APS) (Prepare fresh)
- TEMED

Procedure:

- Casting the Resolving Gel:
 - Assemble the gel casting apparatus.
 - For a 10% resolving gel, mix 3.3 ml of 30% acrylamide/bis solution, 2.5 ml of resolving gel buffer, and 4.1 ml of deionized water.
 - Add 50 μ l of 10% APS and 5 μ l of TEMED.
 - Immediately pour the solution into the gel cassette, leaving space for the stacking gel.
 - Overlay with water or isopropanol and allow to polymerize.
- Casting the Stacking Gel:
 - Pour off the overlay.
 - For a 4% stacking gel, mix 0.67 ml of 30% acrylamide/bis solution, 1.25 ml of stacking gel buffer, and 3.05 ml of deionized water.
 - Add 25 μ l of 10% APS and 5 μ l of TEMED.
 - Pour the stacking gel solution on top of the resolving gel and insert the comb.
 - Allow to polymerize.
- Sample Preparation and Electrophoresis:
 - Mix protein samples with an equal volume of 2X sample buffer.
 - Heat at 95-100°C for 5 minutes.
 - Assemble the gel in the electrophoresis tank and fill with 1X running buffer.

- Load samples into the wells.
- Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom.

Tricine-SDS-PAGE Protocol

Solutions:

- Acrylamide/Bis-acrylamide Solution (49.5% T, 3% C or 49.5% T, 6% C)
- Gel Buffer: 3.0 M Tris, 0.3% SDS, pH 8.45
- Cathode (Upper) Buffer (10X): 1 M Tris, 1 M **Tricine**, 1% SDS, pH 8.25
- Anode (Lower) Buffer (10X): 2 M Tris-HCl, pH 8.9
- Sample Buffer (2X): 100 mM Tris-HCl, pH 6.8, 24% Glycerol, 8% SDS, 4% 2-mercaptoethanol, 0.02% Coomassie Blue G-250
- 10% Ammonium Persulfate (APS) (Prepare fresh)
- TEMED

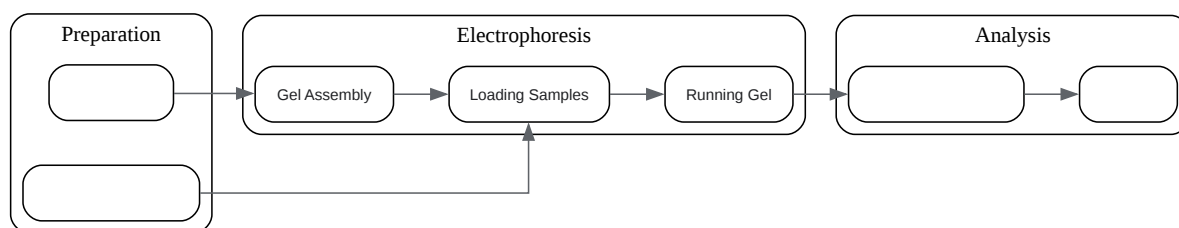
Procedure:

- Casting the Separating Gel:
 - Assemble the gel casting apparatus.
 - For a 10% separating gel, mix 2.0 ml of acrylamide/bis solution (49.5% T, 3% C), 3.3 ml of gel buffer, and 2.7 ml of glycerol.
 - Add 50 µl of 10% APS and 5 µl of TEMED.
 - Immediately pour the solution and overlay with water. Allow to polymerize.
- Casting the Stacking Gel:
 - Pour off the overlay.

- For a 4% stacking gel, mix 0.4 ml of acrylamide/bis solution (49.5% T, 3% C), 1.25 ml of gel buffer, and 3.35 ml of deionized water.
- Add 25 μ l of 10% APS and 5 μ l of TEMED.
- Pour the stacking gel and insert the comb. Allow to polymerize.
- Sample Preparation and Electrophoresis:
 - Mix protein samples with an equal volume of 2X **Tricine** sample buffer.
 - Incubate at 40°C for 30-60 minutes. Avoid boiling.
 - Assemble the gel in the electrophoresis tank. Fill the upper chamber with 1X cathode buffer and the lower chamber with 1X anode buffer.
 - Load samples.
 - Run the gel at an initial low voltage (e.g., 30V) until the samples enter the stacking gel, then increase to a higher voltage (e.g., 100-150V).

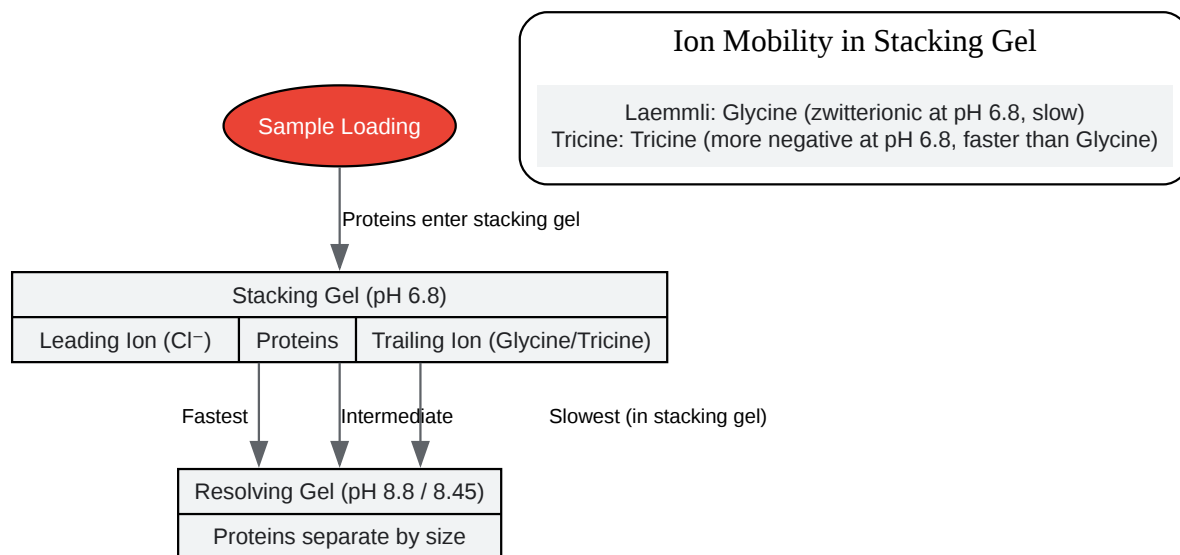
Visualizing the Process: Workflows and Principles

To better understand the practical and theoretical differences between the two systems, the following diagrams illustrate the experimental workflows and the underlying chemical principles.



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Caption: Standard workflow for Laemmli SDS-PAGE.



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Caption: Ion movement and protein stacking in a discontinuous buffer system.

Conclusion: Making the Right Choice

The choice between the Laemmli and **Tricine** buffer systems is ultimately dictated by the specific research question and the molecular weight of the proteins of interest.

- For routine separation of a broad range of proteins (>20 kDa), the Laemmli system remains a robust and widely used choice. Its simplicity and the vast body of literature supporting its use make it a reliable workhorse in many laboratories.
- When high-resolution separation of low molecular weight proteins and peptides (<30 kDa) is critical, the **Tricine** system is unequivocally superior. Its ability to resolve small proteins from interfering SDS micelles and its gentler, lower pH environment make it the ideal choice for proteomics, peptide analysis, and studies involving smaller protein targets.

By understanding the principles and performance characteristics of each system, researchers can make an informed decision to optimize their protein separation experiments and achieve

clear, accurate, and reproducible results.

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